5-(4-Methylphenyl)-1,2-thiazole
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Overview
Description
5-(4-Methylphenyl)-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-(4-Methylphenyl)-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1,2-thiazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 1,5-Diarylpyrazole derivatives
- 2-Amino-5-pyrimidine-thiazole derivatives
Uniqueness
5-(4-Methylphenyl)-1,2-thiazole is unique due to its specific substitution pattern and the presence of both a thiazole ring and a methylphenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
49602-75-7 |
---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 |
InChI Key |
ADJHTLCNEAAILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NS2 |
Origin of Product |
United States |
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